2-Chloro-5-cyclopropylpyrazine

Description

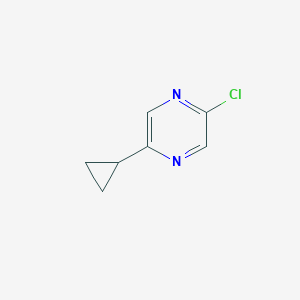

2-Chloro-5-cyclopropylpyrazine (CAS: 1244761-68-9) is a substituted pyrazine derivative featuring a chlorine atom at position 2 and a cyclopropyl group at position 5 of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles known for their versatility in pharmaceuticals, agrochemicals, and materials science. The chlorine substituent enhances electrophilic reactivity, while the cyclopropyl group introduces steric and electronic effects due to its strained three-membered ring structure. This compound’s molecular formula is C₇H₇ClN₂, with a molecular weight of 154.6 g/mol (calculated).

Properties

IUPAC Name |

2-chloro-5-cyclopropylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-9-6(3-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIXGMYHHGDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306434 | |

| Record name | 2-Chloro-5-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244761-68-9 | |

| Record name | 2-Chloro-5-cyclopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244761-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropylpyrazine typically involves the chlorination of 5-cyclopropylpyrazine. One common method includes the reaction of 5-cyclopropylpyrazine with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7H8N2+SOCl2→C7H7ClN2+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form pyrazine N-oxides.

Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of 2-amino-5-cyclopropylpyrazine or 2-thio-5-cyclopropylpyrazine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-5-cyclopropyldihydropyrazine.

Scientific Research Applications

2-Chloro-5-cyclopropylpyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylpyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-5-cyclopropylpyrazine and Analogous Compounds

*Predicted log P based on cyclopropane’s hydrophobicity and chlorine’s electron-withdrawing effect.

†Estimated from positional isomer data ().

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Methoxy Groups : The chlorine atom in this compound increases electrophilicity compared to methoxy-substituted analogs (e.g., 2-Methoxy-3-methyl-5-isobutylpyrazine), making it more reactive in nucleophilic aromatic substitution. Methoxy groups enhance solubility but reduce electrophilic reactivity .

- Cyclopropyl vs. However, tert-butyl derivatives exhibit higher lipophilicity (log P ~3.0), which may enhance membrane permeability .

- Positional Isomerism : this compound differs from its positional isomer (2-Chloro-6-cyclopropylpyrazine) in substituent placement. This affects molecular dipole moments and interactions with biological targets, as seen in the solubility disparity (0.07 mg/mL vs. 0.0718 mg/mL) .

Solubility and log P Trends

- Chlorine and cyclopropane contribute to moderate hydrophobicity (log P ~2.1), positioning this compound between polar carboxamides (log P ~1.8) and highly lipophilic tert-butyl derivatives (log P ~3.0). Solubility in aqueous media is expected to be low (~0.07 mg/mL), similar to its positional isomer .

Biological Activity

2-Chloro-5-cyclopropylpyrazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly as an inhibitor of the sodium channel Na V 1.8. This channel is primarily expressed in dorsal root ganglion neurons and plays a significant role in pain pathways, making it a target for analgesic drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group attached to a pyrazine ring, with a chlorine atom at the 2-position. Its molecular weight is approximately 171.61 g/mol.

Inhibition of Na V 1.8 :

Research indicates that this compound acts as a selective inhibitor of the Na V 1.8 sodium channel, which is implicated in the transmission of pain signals. The inhibition of this channel can lead to decreased excitability of nociceptive neurons, thereby providing potential therapeutic benefits for conditions characterized by chronic pain.

Case Studies and Experimental Data

- Pain Models : In rodent models, administration of this compound resulted in a significant reduction in pain responses measured through behavioral assays such as the von Frey test and hot plate test. These studies demonstrate its efficacy in reducing both inflammatory and neuropathic pain responses.

- Electrophysiological Studies : Electrophysiological recordings from dorsal root ganglion neurons showed that treatment with this compound led to a decrease in action potential firing rates, indicating its role as an effective Na V 1.8 inhibitor (Akopian et al., 1996; Dong et al., 2007).

- Comparative Analysis : A comparative study with other known Na V 1.8 inhibitors highlighted that this compound exhibited a similar potency but with fewer side effects related to cardiovascular function, making it a promising candidate for further development (Jukic et al., 2014).

Biological Activity Summary Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Pain Reduction | Significant decrease in pain response | Akopian et al., 1996 |

| Neuronal Excitability | Reduced action potential firing | Dong et al., 2007 |

| Selectivity for Na V 1.8 | High selectivity observed | Jukic et al., 2014 |

Potential Applications

The primary application of this compound lies within the realm of analgesics for chronic pain management. Given its mechanism of action targeting Na V 1.8, it holds promise for treating conditions such as:

- Neuropathic pain

- Inflammatory pain

- Pain associated with multiple sclerosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.